molecular formula C8H11NO B2586538 (1R)-1-(3-aminophenyl)ethan-1-ol CAS No. 201939-71-1

(1R)-1-(3-aminophenyl)ethan-1-ol

Cat. No.: B2586538
CAS No.: 201939-71-1
M. Wt: 137.182
InChI Key: QPKNDHZQPGMLCJ-ZCFIWIBFSA-N
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Description

(1R)-1-(3-aminophenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound features an amino group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-aminophenyl)ethan-1-ol can be achieved through several methods:

    Reduction of Nitro Compounds: One common method involves the reduction of (1R)-1-(3-nitrophenyl)ethan-1-ol using hydrogen gas in the presence of a palladium catalyst.

    Amination Reactions: Another approach is the direct amination of (1R)-1-(3-bromophenyl)ethan-1-ol using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reduction reactions using catalytic hydrogenation due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1R)-1-(3-aminophenyl)ethan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of saturated alcohols.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like acyl chlorides or alkyl halides.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Amides or alkylated amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological systems, possibly as a ligand or enzyme inhibitor.

    Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-(3-aminophenyl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, altering their activity. The amino group could form hydrogen bonds or ionic interactions with biological targets, while the phenyl ring might engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3-aminophenyl)ethan-1-ol: The enantiomer of the compound .

    (1R)-1-(4-aminophenyl)ethan-1-ol: A positional isomer with the amino group at the para position.

    (1R)-1-(3-aminophenyl)propan-1-ol: A homolog with an additional methylene group.

Uniqueness

(1R)-1-(3-aminophenyl)ethan-1-ol is unique due to its specific stereochemistry and functional groups, which can impart distinct biological and chemical properties compared to its isomers and homologs.

Properties

IUPAC Name

(1R)-1-(3-aminophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,9H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKNDHZQPGMLCJ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201939-71-1
Record name (1R)-1-(3-aminophenyl)ethan-1-ol
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